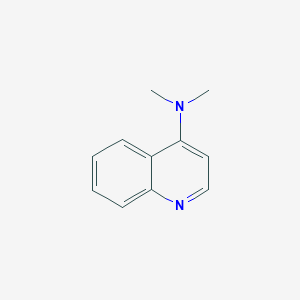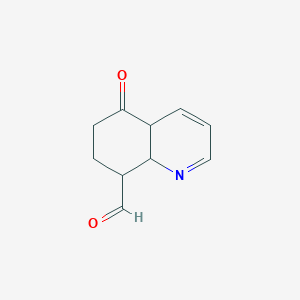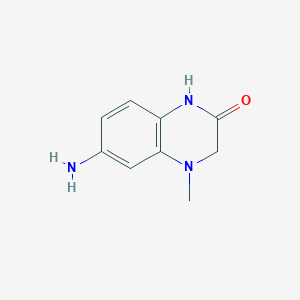
4-Ethylquinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylquinolin-8-ol is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes. The structure of this compound consists of a quinoline ring with an ethyl group at the 4-position and a hydroxyl group at the 8-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylquinolin-8-ol can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds as starting materials . Another method involves the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents . These reactions often require specific conditions such as elevated temperatures and acidic environments to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts have been explored to make the process more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include quinone derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Wissenschaftliche Forschungsanwendungen
4-Ethylquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has been studied for its potential antimicrobial and antiviral properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Ethylquinolin-8-ol involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biological processes in microorganisms, leading to their death . The compound’s ability to interact with DNA and other cellular components also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Ethylquinolin-8-ol include:
Quinoline: The parent compound of the quinoline family.
4-Methylquinolin-8-ol: A derivative with a methyl group instead of an ethyl group at the 4-position.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8-position but no alkyl substitution at the 4-position.
Uniqueness
This compound is unique due to the presence of both an ethyl group at the 4-position and a hydroxyl group at the 8-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other quinoline derivatives .
Eigenschaften
CAS-Nummer |
90850-71-8 |
|---|---|
Molekularformel |
C11H11NO |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
4-ethylquinolin-8-ol |
InChI |
InChI=1S/C11H11NO/c1-2-8-6-7-12-11-9(8)4-3-5-10(11)13/h3-7,13H,2H2,1H3 |
InChI-Schlüssel |
OAHVCZMUVMVSTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C=CC=C(C2=NC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chlorothiazolo[4,5-c]pyridine](/img/structure/B11914191.png)






![4-Chloro-6,7-dihydro-5h-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11914225.png)
![9H-Pyrrolo[2,3-f]quinoxaline](/img/structure/B11914233.png)





